Enhanced Polymer Crystallinity Relative to the Trans-Isomer
In a head‑to‑head comparison, polyazomethine 6 prepared from (Z)-4,4′-(1,2-diphenylethene-1,2-diyl)dianiline (4a) and terephthalaldehyde displayed higher crystallinity than polymer 7 prepared from the trans‑isomer 4b and isophthalaldehyde. Both polymers were essentially amorphous, but the cis‑derived material showed a measurable increase in structural order, attributed to the kinked monomer geometry that facilitates denser chain packing [1].
| Evidence Dimension | Polymer crystallinity (qualitative ranking) |
|---|---|
| Target Compound Data | Polymer 6 (cis‑isomer): slightly higher crystallinity |
| Comparator Or Baseline | Polymer 7 (trans‑isomer 4b + isophthalaldehyde): lower crystallinity |
| Quantified Difference | Qualitative difference; both polymers described as “essentially amorphous” but polymer 6 > polymer 7 |
| Conditions | Polycondensation of diamine with aromatic dialdehyde; films cast from solution. |
Why This Matters
Even a subtle increase in crystallinity can improve thermal stability and reduce gas permeability in membrane applications, making the Z‑isomer the preferred choice when maximising structural order is desired.
- [1] Matsumoto, T.; Yamada, F.; Kurosaki, T. Fully Conjugated and Soluble Polyazomethines. Macromolecules 1997, 30 (12), 3547–3552. DOI: 10.1021/ma9614104. View Source
